molecular formula C10H12BrNO2 B2816636 (6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine CAS No. 1780043-24-4

(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine

Cat. No.: B2816636
CAS No.: 1780043-24-4
M. Wt: 258.115
InChI Key: MUQFEKCVBXHBIK-UHFFFAOYSA-N
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Description

(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom, a dimethyl group, and a dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine typically involves the bromination of a precursor compound followed by the introduction of the methanamine group. One common synthetic route includes the following steps:

    Bromination: The precursor compound, 2,2-dimethyl-1,3-dioxane, is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction results in the formation of reduced amine derivatives.

    Substitution: Substitution reactions produce a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares a similar dioxane ring structure but differs in the substitution pattern.

    (6-Bromo-2,2-dimethylbenzo[d][1,3]dioxol-5-yl)methanamine: Another closely related compound with slight variations in the molecular structure.

Uniqueness

(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6-bromo-2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2)13-8-3-6(5-12)7(11)4-9(8)14-10/h3-4H,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFEKCVBXHBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)CN)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780043-24-4
Record name (6-bromo-2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine
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